Chemical properties of [4-(Methylamino)cyclohexyl]methanol
Chemical properties of [4-(Methylamino)cyclohexyl]methanol
An In-depth Technical Guide to the Chemical Properties of [4-(Methylamino)cyclohexyl]methanol
Abstract: [4-(Methylamino)cyclohexyl]methanol is a bifunctional organic compound featuring a secondary amine and a primary alcohol on a cyclohexane scaffold. This unique arrangement makes it a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] Its stereochemistry significantly influences biological activity, with the trans-isomer often being crucial for optimal molecular interactions in drug candidates.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity, and applications, with a focus on its role as a key intermediate in the synthesis of pharmacologically active molecules, such as Janus Kinase (JAK) inhibitors.[3]
Molecular Structure and Stereochemistry
[4-(Methylamino)cyclohexyl]methanol (Molecular Formula: C₈H₁₇NO, Molecular Weight: 143.23 g/mol ) possesses a cyclohexane ring substituted with a methylamino group and a hydroxymethyl group at the 1 and 4 positions.[1][4] This substitution gives rise to cis and trans stereoisomers, which have distinct spatial arrangements and, consequently, different biological and physical properties.
The stereochemical configuration is a critical determinant of the molecule's utility in drug design. For interactions with specific biological targets like enzymes or receptors, the rigid and well-defined spatial orientation of the functional groups in the trans isomer is often preferred to achieve higher binding affinity and selectivity.[1]
Caption: Cis and trans isomers of [4-(Methylamino)cyclohexyl]methanol.
Physicochemical and Computed Properties
The physicochemical properties of a compound are fundamental to its application in synthesis and drug formulation. While extensive experimental data for [4-(Methylamino)cyclohexyl]methanol is not widely published, a combination of data from chemical suppliers and computational models provides valuable insights.
| Property | Value | Source |
| Identifier | ||
| CAS Number | 400898-77-3 | [1][4][5][6] |
| IUPAC Name | [4-(methylamino)cyclohexyl]methanol | [1][4] |
| Molecular Formula | C₈H₁₇NO | [1][4][5] |
| Molecular Weight | 143.23 g/mol | [1][4][5] |
| SMILES | CNC1CCC(CC1)CO | [1][4] |
| InChIKey | KSQLUMZKNADAFH-UHFFFAOYSA-N | [1][4] |
| Computed Data | ||
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [5] |
| logP | 0.7569 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 2 | [5] |
| Physical Data | ||
| Storage Conditions | Sealed in dry, 2-8°C | [5][7] |
Synthesis and Purification
The synthesis of [4-(Methylamino)cyclohexyl]methanol is critical for its availability as a research chemical and pharmaceutical intermediate. One common and effective approach involves a two-step reductive amination process starting from a commercially available cyclohexanone derivative.
Caption: General workflow for the synthesis of [4-(Methylamino)cyclohexyl]methanol.
Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of trans-[4-(Methylamino)cyclohexyl]methanol, adapted from general procedures described for its synthesis.[1][3] The causality behind this choice of reaction is its high efficiency and control over the formation of the secondary amine.
Materials:
-
4-Oxocyclohexane-1-carboxylic acid
-
Methylamine (solution in THF or ethanol)
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting cyclohexanone derivative in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylamine. The choice of an amine solution in an organic solvent prevents the introduction of water, which can interfere with the subsequent reduction step.
-
Allow the reaction to stir at room temperature for 2-4 hours to ensure complete formation of the intermediate imine.
-
Reduction: Cool the reaction mixture back to 0°C. Add the reducing agent (e.g., sodium borohydride) portion-wise. The portion-wise addition is a critical safety and control measure to manage the exothermic reaction. For reduction of both the imine and the carboxylic acid, a stronger reducing agent like LiAlH₄ would be necessary.[3]
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up and Extraction: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of NaOH to adjust the pH to basic (>10).
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product. The purity should be validated by NMR and GC-MS.
Chemical Reactivity and Stability
The reactivity of [4-(Methylamino)cyclohexyl]methanol is governed by its two functional groups: the primary alcohol and the secondary amine.
-
Alcohol Reactivity: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid using common oxidizing agents like potassium permanganate or chromium trioxide.[1] It can also be converted to a leaving group (e.g., a mesylate or tosylate) for subsequent nucleophilic substitution reactions, a key step in its use as a pharmaceutical intermediate.[3]
-
Amine Reactivity: The secondary amine is nucleophilic and can react with electrophiles, such as acyl chlorides or alkyl halides, to form amides or tertiary amines, respectively.
Caption: Oxidation of the primary alcohol functional group.
Stability and Storage: The compound is generally stable under standard conditions. For long-term storage, it should be kept in a tightly sealed container, in a dry and cool place (recommended 2-8°C), to prevent degradation from moisture and atmospheric CO₂.[5][7]
Applications in Medicinal Chemistry
[4-(Methylamino)cyclohexyl]methanol is a valuable scaffold in drug discovery. Its rigid cyclohexane core presents the amine and alcohol functionalities in a defined three-dimensional orientation, which is advantageous for designing ligands with high specificity for their biological targets.
A significant application is its use as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[3] JAK inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and inflammatory conditions.[3] In the synthesis described in patent literature, the trans-isomer is reacted with a heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, where the methylamino group acts as a nucleophile.[3] The hydroxymethyl group is then further functionalized in subsequent steps.
Caption: Logical flow of using the compound as a building block for JAK inhibitors.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, [4-(Methylamino)cyclohexyl]methanol is classified as a hazardous substance.[4]
-
Hazards:
Handling Recommendations:
-
Personal Protective Equipment (PPE): Handle with gloves, protective clothing, and chemical safety goggles.[8] Ensure proper glove removal technique to avoid skin contact.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[9]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[8] If inhaled, move the person to fresh air.[8]
The toxicological properties of this specific compound have not been thoroughly investigated.[8] Therefore, it should be handled with the care afforded to all research chemicals of unknown toxicity.
Conclusion
[4-(Methylamino)cyclohexyl]methanol is a structurally important and versatile chemical intermediate. Its bifunctional nature, combined with the stereochemical options afforded by the cyclohexane ring, makes it a powerful tool for medicinal chemists. The well-defined synthesis and clear reactivity patterns allow for its strategic incorporation into complex molecules, most notably in the development of targeted therapeutics like JAK inhibitors. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for researchers and drug development professionals seeking to leverage this compound in their work.
References
-
PubChem. * (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612*. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. CAS No : 400898-77-3 | Product Name : trans-(4-Methylaminocyclohexyl)methanol. Available at: [Link]
- Capot Chemical Co., Ltd. (2024, September 13). Material Safety Data Sheet. Available as a general reference for handling similar chemical structures.
- Fisher Scientific. (2009, September 22). Safety Data Sheet. Available as a general reference for handling similar chemical structures.
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet. Available as a general reference for handling similar chemical structures.
- TCI Chemicals. (2025, April 30). Safety Data Sheet. Available as a general reference for handling similar chemical structures.
- Google Patents. (2010, February 25). WO 2010/020905 A1.
-
PubChem. 4-Methylcyclohexanemethanol | C8H16O | CID 118193. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
Sources
- 1. Buy [4-(Methylamino)cyclohexyl]methanol | 400898-77-3 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. trans-[4-(methylamino)cyclohexyl]methanol 95% | CAS: 400898-77-3 | AChemBlock [achemblock.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
